molecular formula C19H17NO B3173154 2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline CAS No. 946773-66-6

2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline

Cat. No.: B3173154
CAS No.: 946773-66-6
M. Wt: 275.3 g/mol
InChI Key: XKHLVHIOSNFGAV-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline is a substituted aniline derivative featuring a biphenyl ether backbone with a methyl group at the 5-position of the aniline ring. The biphenyl moiety enhances steric bulk and π-conjugation, while the methyl group modulates electronic properties and solubility .

Properties

IUPAC Name

5-methyl-2-(2-phenylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-11-12-19(17(20)13-14)21-18-10-6-5-9-16(18)15-7-3-2-4-8-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHLVHIOSNFGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-5-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yloxy)-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yloxy)-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl ether linkage allows for a degree of flexibility and conformational adaptability, which can enhance binding affinity and specificity. The aniline group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, substitution patterns, and functional groups. Key parameters include molecular weight, reactivity, synthetic accessibility, and applications.

Substituent Variation at the 5-Position
Compound Name Substituent (5-position) Molecular Weight (g/mol) Key Properties/Applications References
2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline Methyl (-CH₃) ~289.3 Improved solubility; intermediate for drug synthesis
2-([1,1'-Biphenyl]-2-yloxy)-5-bromoaniline Bromine (-Br) 340.2 Higher molecular weight; used in cross-coupling reactions
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)aniline Trifluoromethyl (-CF₃) ~357.3 Enhanced electron-withdrawing effects; potential in agrochemicals

Key Findings :

  • The methyl substituent improves solubility in non-polar solvents compared to bromine or trifluoromethyl groups .
  • Bromine enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in constructing complex biaryl systems .
  • Trifluoromethyl groups introduce strong electron-withdrawing effects, altering redox properties and enhancing stability under acidic conditions .
Substitution Pattern on the Biphenyl Ring
Compound Name Biphenyl Substitution Reactivity/Applications References
This compound 2-yloxy Steric hindrance favors selective reactions
2-([1,1'-Biphenyl]-4-yloxy)-5-bromoaniline 4-yloxy Reduced steric hindrance; faster reaction kinetics

Key Findings :

  • 2-yloxy substitution creates steric hindrance, slowing nucleophilic aromatic substitution but improving regioselectivity in catalytic processes .
  • 4-yloxy substitution allows easier access to the reactive site, facilitating faster reactions in electrophilic substitutions .

Research Implications

The methyl-substituted analog offers a balance between synthetic feasibility and functional versatility, making it preferable for scalable applications. Bromo and trifluoromethyl derivatives serve niche roles in catalysis and agrochemistry but require specialized handling. Further studies on their biological activity and ligand properties are warranted .

Biological Activity

2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a biphenyl moiety linked to a methylaniline group. The presence of the biphenyl unit may enhance lipophilicity and facilitate interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of aniline compounds exhibit significant anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison CompoundRelative Efficacy
HepG212.5Cabozantinib3.8x weaker
MDA-MB-2314.0Cabozantinib3.3x stronger
HCT1167.0Cabozantinib1.6x stronger

The compound demonstrated a notable inhibitory effect on the proliferation of MDA-MB-231 and HCT116 cells, suggesting its potential as a therapeutic agent in breast and colorectal cancers .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways critical for tumor growth and survival. It is hypothesized that the compound interacts with key enzymes involved in cell proliferation.

Study on HepG2 Cells

In a study focusing on HepG2 liver cancer cells, the compound was shown to induce apoptosis through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that treatment with the compound led to a significant increase in apoptotic cells compared to control groups.

Study on MDA-MB-231 Cells

Another study investigated the effects of this compound on MDA-MB-231 cells, known for their aggressive nature in breast cancer. The results indicated that treatment with this compound resulted in G0/G1 phase cell cycle arrest, leading to reduced cell proliferation rates.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related biphenyl derivatives have shown promise against Gram-positive bacteria like Staphylococcus aureus. The potential for this compound to exhibit similar properties warrants further exploration.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 µg/mL
Escherichia coli>100 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline
Reactant of Route 2
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2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline

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